(+)-Totarol

Übersicht

Beschreibung

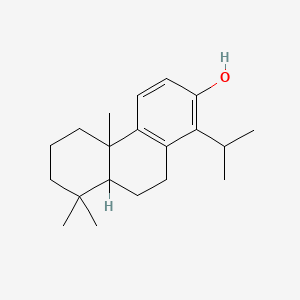

(+)-Totarol is a diterpenoid.

This compound is a natural product found in Cryptomeria japonica, Callitropsis nootkatensis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Overview : (+)-Totarol exhibits significant antimicrobial properties against a variety of pathogens, making it a candidate for new antibacterial treatments.

- Bacterial Inhibition : Research indicates that this compound effectively inhibits the growth of Staphylococcus aureus and Streptococcus pyogenes, both of which are responsible for numerous human infections. The minimum inhibitory concentrations (MICs) for these bacteria have been reported to be as low as 2-4 μg/ml .

- Mechanism of Action : The antibacterial mechanism involves disrupting cell membrane integrity, leading to leakage of cellular contents. This was confirmed through scanning electron microscopy, which showed morphological changes in bacterial cells post-treatment .

- Food Preservation : Studies have demonstrated that this compound can inhibit S. aureus growth in food systems, suggesting its potential use as a natural preservative .

Anticancer Properties

Overview : this compound shows promising anticancer effects across various cancer cell lines.

- Cell Line Studies : In vitro studies have demonstrated that this compound induces selective cytotoxicity in gastric cancer cells (SGC-7901) while exhibiting lower toxicity in normal gastric epithelial cells (GES-1). It promotes apoptosis and causes cell cycle arrest at the G2/M phase .

- Mechanistic Insights : The compound alters cell morphology significantly, leading to rounded apoptotic bodies and reduced cell migration capabilities . This suggests that this compound could be a valuable lead compound for developing novel anticancer therapies.

Neuroprotective Effects

Overview : Research indicates that this compound may offer protective benefits against neurological disorders.

- Stroke Protection : Animal studies have shown that this compound can reduce the severity of brain ischemic stroke by activating neuroprotective pathways, including the Akt signaling pathway and the expression of heme oxygenase-1 (HO-1) .

- Oxidative Stress Reduction : The compound has been noted for its ability to protect neurons from oxidative damage, indicating potential applications in treating neurodegenerative diseases .

Other Therapeutic Uses

Overview : Beyond its primary applications, this compound has been explored for various other therapeutic potentials.

- Antimalarial Activity : this compound has shown effectiveness against Plasmodium falciparum, the causative agent of malaria, by inhibiting mitochondrial functions essential for parasite survival .

- Wound Healing Applications : Studies have evaluated the efficacy of this compound in promoting wound healing in veterinary medicine, particularly in dogs. Its antibacterial properties contribute to improved healing outcomes in infected wounds .

Summary Table of Applications

Eigenschaften

IUPAC Name |

4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDANDJSTYELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859428 | |

| Record name | 14-(Propan-2-yl)podocarpa-8,11,13-trien-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411239-21-9, 511-15-9 | |

| Record name | 4b,5,6,7,8,8a,9,10-Octahydro-4b,8,8-trimethyl-1-(1-methylethyl)-2-phenanthrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=411239-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Totarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.